molecular formula C21H18IN9O4 B11523565 N-(4-iodophenyl)-6-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-iodophenyl)-6-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11523565
M. Wt: 587.3 g/mol
InChI Key: BWGNHDWBVDIABW-FSJBWODESA-N
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Description

N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodophenyl group, a morpholinyl group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the iodination of a phenyl ring, followed by the introduction of the morpholinyl and nitrophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
  • N-(4-CHLOROPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

Uniqueness

The presence of the iodine atom in N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different halogen atoms.

Properties

Molecular Formula

C21H18IN9O4

Molecular Weight

587.3 g/mol

IUPAC Name

6-N-(4-iodophenyl)-5-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C21H18IN9O4/c22-14-2-4-15(5-3-14)24-18-19(26-21-20(25-18)28-35-29-21)27-23-12-13-1-6-16(17(11-13)31(32)33)30-7-9-34-10-8-30/h1-6,11-12H,7-10H2,(H,24,25,28)(H,26,27,29)/b23-12+

InChI Key

BWGNHDWBVDIABW-FSJBWODESA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NNC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I)[N+](=O)[O-]

Origin of Product

United States

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